Ethyl 4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoate
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Overview
Description
ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZOATE is a complex organic compound that features a benzothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite . The resulting intermediate is then subjected to further reactions to introduce the sulfonamido and benzoate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiadiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZOATE has several scientific research applications:
Organic Electronics: The compound’s electron-deficient benzothiadiazole core makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Medicinal Chemistry:
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic properties, such as conductive polymers and molecular sensors.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The benzothiadiazole core acts as an electron acceptor, facilitating charge transfer processes in organic electronic devices. In medicinal applications, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZOATE can be compared with other benzothiadiazole derivatives, such as:
2,1,3-Benzothiadiazole: A simpler compound with similar electronic properties but lacking the additional functional groups present in ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZOATE.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are used in photovoltaics and as fluorescent sensors, highlighting the versatility of the benzothiadiazole core.
The uniqueness of ETHYL 4-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZOATE lies in its specific functional groups, which enhance its applicability in various scientific fields.
Properties
Molecular Formula |
C16H15N3O4S2 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H15N3O4S2/c1-3-23-16(20)11-5-7-12(8-6-11)19-25(21,22)15-10(2)4-9-13-14(15)18-24-17-13/h4-9,19H,3H2,1-2H3 |
InChI Key |
JYYHGYWXOUYHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC3=NSN=C32)C |
Origin of Product |
United States |
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